Cas no 360768-37-2 (N-Ethyl-d5-maleimide)
N-Ethyl-d5-maleimide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2,5-dione,1-(ethyl-d5)-
- 3-(Aminosulfonyl)-5-nitro-4-phenoxy-benzoic Acid-d5
- 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
- 3-Nitro-4-phenoxy-5-sulfamoyl-benzoic Acid-d5
- CTK8F5152
- d5-3-nitro-4-phenoxy-5-sulfamoyl-benzoic acid
- d5-N-ethylmaleimide
- FT-0672816
- N-Ethylmaleimide-d5
- 1-(1,1,2,2,2-pentadeuterioethyl)pyrrole-2,5-dione
- F90873
- MS-22774
- 1-[(1,1,2,2,2-?H?)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- SCHEMBL21751881
- CS-0256017
- 360768-37-2
- N-Ethyl-d5-maleimide
- N-Ethyl-d5-maleimide, 99 atom % D, 98% (CP)
- HY-D0843S
- DB-321142
- 1H-Pyrrole-2,5-dione, 1-(ethyl-d5)- (9CI, ACI); 1-(Ethyl-d5)-1H-pyrrole-2,5-dione (ACI); N-Ethylmaleimide-D5 (N-ethyl-D5); N-Ethylmaleimide-d5; N-(Ethyl-d5) maleimide
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- Inchi: 1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3,2D2
- InChI Key: HDFGOPSGAURCEO-ZBJDZAJPSA-N
- SMILES: O=C1C=CC(N1C([2H])([2H])C([2H])([2H])[2H])=O
Computed Properties
- Exact Mass: 130.079
- Monoisotopic Mass: 130.079
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 37.4A^2
Experimental Properties
- Melting Point: 43-46 °C(lit.)
- Flash Point: 73 °C
- PSA: 37.38000
- LogP: -0.13080
N-Ethyl-d5-maleimide Security Information
- Hazard Category Code: 21-28-34-43
- Safety Instruction: 26-28-36/37/39-45
-
Hazardous Material Identification:
N-Ethyl-d5-maleimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E817901-0.5mg |
N-Ethyl-d5-maleimide |
360768-37-2 | 0.5mg |
$ 45.00 | 2022-06-05 | ||
| TRC | E817901-1mg |
N-Ethyl-d5-maleimide |
360768-37-2 | 1mg |
$ 81.00 | 2023-09-07 | ||
| TRC | E817901-5mg |
N-Ethyl-d5-maleimide |
360768-37-2 | 5mg |
$ 270.00 | 2023-09-07 | ||
| TRC | E817901-.5mg |
N-Ethyl-d5-maleimide |
360768-37-2 | 5mg |
$57.00 | 2023-05-18 | ||
| Key Organics Ltd | MS-22774-5mg |
N-Ethylmaleimide-d5 |
360768-37-2 | >90% | 5mg |
£870.56 | 2025-02-09 | |
| Key Organics Ltd | MS-22774-1mg |
N-Ethylmaleimide-d5 |
360768-37-2 | >90% | 1mg |
£333.85 | 2025-02-09 | |
| A2B Chem LLC | AF66835-10mg |
N-ETHYL-D5-MALEIMIDE |
360768-37-2 | 10mg |
$468.00 | 2023-12-30 | ||
| A2B Chem LLC | AF66835-50mg |
N-ETHYL-D5-MALEIMIDE |
360768-37-2 | 50mg |
$1209.00 | 2023-12-30 | ||
| A2B Chem LLC | AF66835-1mg |
N-ETHYL-D5-MALEIMIDE |
360768-37-2 | 99% | 1mg |
$225.00 | 2024-04-20 | |
| 1PlusChem | 1P00C5ZN-1mg |
N-ETHYL-D5-MALEIMIDE |
360768-37-2 | 99% | 1mg |
$247.00 | 2025-02-25 |
N-Ethyl-d5-maleimide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-Ethyl-d5-maleimide
Professional Introduction to N-Ethyl-d5-maleimide (CAS No. 360768-37-2)
N-Ethyl-d5-maleimide, a derivative of maleimide with the molecular formula C₇H₈D₅NO₂, is a compound of significant interest in the field of chemical biology and pharmaceutical research. The use of deuterated analogs, such as N-Ethyl-d5-maleimide, has gained prominence due to their ability to provide insights into metabolic pathways and enhance the sensitivity of diagnostic tools. This introduction delves into the properties, applications, and recent advancements involving this compound.
The chemical structure of N-Ethyl-d5-maleimide features a maleimide ring substituted with a deuterated ethyl group. The maleimide moiety is known for its reactivity with nucleophiles, making it a valuable tool in bioconjugation reactions. The deuterium atoms in the ethyl group contribute to the compound's stability and reduce background noise in analytical techniques, which is particularly beneficial in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In recent years, N-Ethyl-d5-maleimide has been widely utilized in drug discovery and development. Its ability to form stable covalent bonds with thiol-containing biomolecules has made it an indispensable reagent in protein labeling and purification processes. For instance, researchers have employed this compound to study protein-protein interactions by tagging interacting partners with fluorescent or affinity tags. The deuterated version enhances the compound's suitability for these applications by minimizing interference from endogenous compounds.
One of the most notable applications of N-Ethyl-d5-maleimide is in the field of proteomics. The compound has been used to enrich specific proteins from complex mixtures, facilitating high-resolution mass spectrometry analysis. This approach has enabled researchers to identify and quantify proteins with high precision, contributing to a better understanding of cellular processes and disease mechanisms. Additionally, the use of deuterated analogs has improved the accuracy of metabolic labeling studies, allowing for detailed mapping of metabolic pathways in living organisms.
Recent studies have also highlighted the role of N-Ethyl-d5-maleimide in chemical biology research. Researchers have demonstrated its utility in developing probes for live-cell imaging, where its ability to covalently label proteins enables real-time visualization of dynamic cellular events. The compound's compatibility with various labeling techniques has made it a versatile tool for studying protein localization, trafficking, and function within cells.
The synthesis of N-Ethyl-d5-maleimide involves careful consideration of reaction conditions to ensure high yield and purity. Deuterium incorporation must be carefully controlled to avoid unwanted side reactions. Advances in synthetic methodologies have enabled the production of this compound with high isotopic purity, which is crucial for its applications in NMR spectroscopy and metabolic studies.
The safety profile of N-Ethyl-d5-maleimide is another critical aspect that has been extensively studied. While it is not classified as a hazardous substance, proper handling procedures must be followed to minimize exposure risks. Researchers typically use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, laboratory fume hoods should be used to ensure adequate ventilation and prevent inhalation exposure.
In conclusion, N-Ethyl-d5-maleimide (CAS No. 360768-37-2) is a highly valuable compound in chemical biology and pharmaceutical research. Its unique properties make it an excellent tool for protein labeling, purification, and metabolic studies. Recent advancements in its application have further solidified its importance in these fields. As research continues to evolve, the utility of this compound is expected to expand even further, contributing to new discoveries and innovations.
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